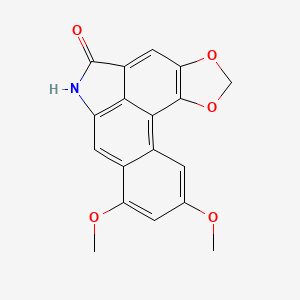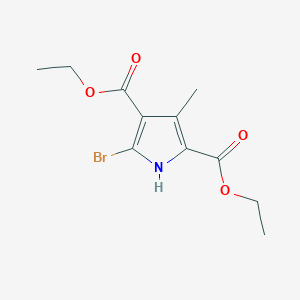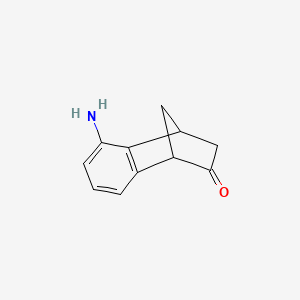
Roseorubicin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roseorubicin B is a compound produced by the strain of Actinomyces roseoviolaceus A529. This compound has notable antibacterial effects, particularly against gram-positive bacteria and mycobacterium .
Méthodes De Préparation
Roseorubicin B is typically produced through fermentation processes involving the Actinomyces roseoviolaceus A529 strain . The synthetic routes and reaction conditions for this compound involve the cultivation of this strain under specific conditions that promote the production of the compound. Industrial production methods focus on optimizing these fermentation conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Roseorubicin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can result in hydroquinone derivatives .
Applications De Recherche Scientifique
Roseorubicin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of tetracenequinones. In biology and medicine, this compound has shown significant antibacterial activity, particularly against gram-positive bacteria and mycobacterium . It also exhibits inhibitory effects on leukemia L1210 cells with an IC50 of 0.06 μg/mL . Additionally, this compound is being investigated for its potential use in cancer chemotherapy due to its structural similarity to other anthracycline antibiotics .
Mécanisme D'action
The mechanism of action of Roseorubicin B involves its interaction with DNA. It intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Roseorubicin B is structurally similar to other anthracycline antibiotics such as Adriamycin and daunomycin . it has unique properties that distinguish it from these compounds. For instance, this compound has a different sugar moiety attached to its aglycone structure, which affects its pharmacokinetics and toxicity profile. Similar compounds include Roseorubicin A, which has a stronger antibacterial effect than this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and mechanism of action make it a valuable subject of study for developing new antibacterial and anticancer therapies.
Propriétés
Numéro CAS |
70559-01-2 |
|---|---|
Formule moléculaire |
C36H48N2O11 |
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3 |
Clé InChI |
ARWQKOSWMQNCLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)N(C)C)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)
![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)

![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)

![4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride](/img/structure/B14152528.png)

![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)



